4-(1H-tetrazol-1-yl)phenyl 2-ethoxybenzoate
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Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethoxybenzoate is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to an ethoxybenzoate moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as bioisosteres of carboxylic acids due to their similar pKa values .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with 2-ethoxybenzoic acid. Common synthetic routes include:
Cycloaddition Reaction: The tetrazole ring can be synthesized via a of azides with nitriles.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the cycloaddition step and large-scale esterification processes .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or other reduced nitrogen species .
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)phenyl 2-ethoxybenzoate: Similar structure but with a triazole ring instead of a tetrazole.
4-(1H-1,2,4-Triazol-1-yl)phenyl 2-ethoxybenzoate: Another similar compound with a different triazole isomer.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethoxybenzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to act as a bioisostere of carboxylic acids makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C16H14N4O3 |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-ethoxybenzoate |
InChI |
InChI=1S/C16H14N4O3/c1-2-22-15-6-4-3-5-14(15)16(21)23-13-9-7-12(8-10-13)20-11-17-18-19-20/h3-11H,2H2,1H3 |
InChI Key |
KEFHIVBQOCNCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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